1,4-Diaminocyclohexane-1-carboxylic acid

Vue d'ensemble

Description

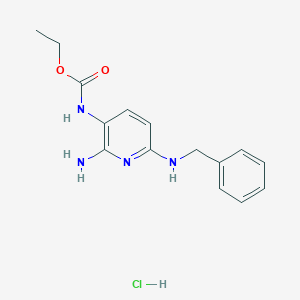

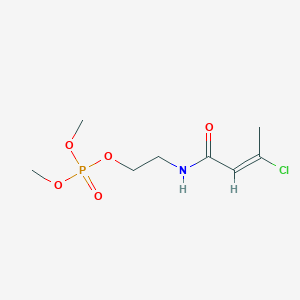

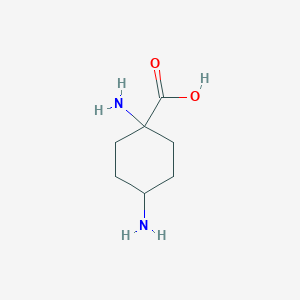

1,4-Diaminocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H14N2O2 . It is a derivative of cyclohexane, a six-membered ring, with two amino groups and one carboxylic acid group attached .

Synthesis Analysis

The synthesis of 1,4-Diaminocyclohexane-1-carboxylic acid can be achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition . Carboxylic acids can also be synthesized from carboxylic acid derivatives, which tend to be more useful for multiple-step syntheses to build large and complex molecules .Molecular Structure Analysis

The molecular structure of 1,4-Diaminocyclohexane-1-carboxylic acid consists of a cyclohexane ring with two amino groups and one carboxylic acid group attached . The InChI code for this compound is 1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Diaminocyclohexane-1-carboxylic acid include a molecular weight of 158.2 . As a carboxylic acid, it has the ability to donate a hydrogen to produce a carboxylate ion .Applications De Recherche Scientifique

Chiral Compound Resolution and Enantiomeric Separation : It is utilized for resolving chiral compounds and separating enantiomers in scientific studies (C. Kouklovsky et al., 2003).

Preparation of Schiff-base Ligands : This compound is involved in preparing new Schiff-base ligands, which form double-stranded monohelical complexes with exclusively M-helicity (Azadeh Lalehzari et al., 2008).

Synthesis of Platinum(IV) Complexes : It is used in synthesizing (diamine)tetracarboxylatoplatinum(IV) complexes, contributing to advancements in chemistry (Kwan Mook Kim et al., 1999).

Conformational Constraint in Chemical Synthesis : As a conformationally constrained diaminodicarboxylic acid derivative, it holds potential in various chemical synthesis and structural analysis applications (Robin A. Weatherhead et al., 2009).

Modulating Hedgehog Protein Function : This compound is recognized as a potent modulator of Hedgehog protein function, relevant in biological research (Shirley A. Brunton et al., 2009).

Catalysis in Asymmetric Aldol Reactions : It efficiently catalyzes asymmetric aldol reactions of cyclo-ketones and various isatin derivatives (Yi Liu et al., 2012).

Antitumor Activity : Complexes with platinum containing 1,4-Diaminocyclohexane-1-carboxylic acid show antitumor activity against various cancer types (N. Farrell et al., 1991).

Copolyamides and Polymer Chemistry : It is present in copolyamides, providing insights into the stereoselective cocrystallization of linear and cyclic dicarboxylic acid residues (Bert Vanhaecht et al., 2005).

Applications in Asymmetric Allylic Alkylation : This compound is utilized in asymmetric allylic alkylation, demonstrating its versatility in organic synthesis (D. Sinou et al., 2004).

Development of Anticancer Drugs : It is involved in the development of new, less nephrotoxic anticancer drugs compared to traditional treatments like cisplatin (D. Kelsen et al., 1982).

Polyimide Films in Material Science : Its use in polyimides shows its effectiveness in inhibiting charge transfer without reducing thermal stability, which is crucial in material science (Qiu Jin et al., 1993).

Insights into Enantioselective Association : The compound provides insights into the enantioselective association of trans-1,2-diaminocyclohexane with optically active tartaric acids, useful in understanding chiral interactions (U. Rychlewska, 1999).

Supercritical Ammonia Synthesis : Its synthesis in supercritical ammonia with a cobalt catalyst highlights its industrial preparation methods (A. Fischer et al., 1999).

Improved Chelation Behavior : Its complexes with trivalent lanthanides indicate better selectivity than monoaminodiacetic acids, suggesting enhanced chelation behavior (E. Merciny & J. Fuger, 1985).

Crystal Structure Analysis : The crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid and its conformations provide essential information for structural chemistry (J. D. Dunitz & P. Strickler, 1966).

Chiral Solvating Agents in NMR : It serves as a basis for novel NMR chiral solvating agents with significant enantiodiscriminating ability (Xuemei Yang et al., 2006).

Antifibrinolytic Agent in Medical Research : AMCA, derived from this compound, is a potent antifibrinolytic agent used in stopping bleeding caused by fibrinolysis (L. Andersson et al., 2009).

Recognition of Tricarboxylic Acids : Its interaction with tricarboxylic acids is studied for potential applications in molecular recognition (J. Hodačová et al., 2005).

Template for Enantioselective Photocycloaddition Reactions : A chiral thiourea derived from this compound is used as a template in enantioselective intramolecular photocycloaddition reactions (F. Mayr et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

1,4-diaminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXVAESNIUKCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288642 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diaminocyclohexane-1-carboxylic acid | |

CAS RN |

40951-41-5 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40951-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.